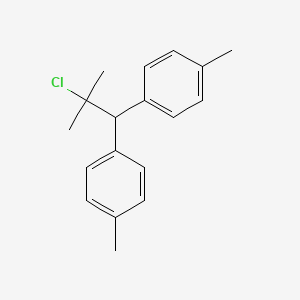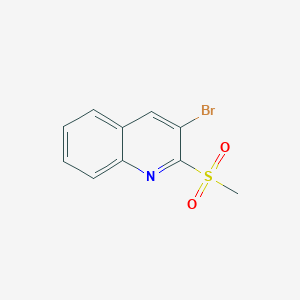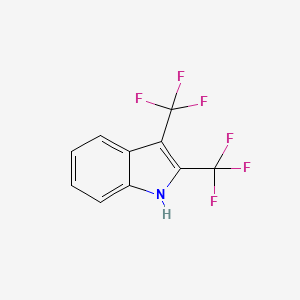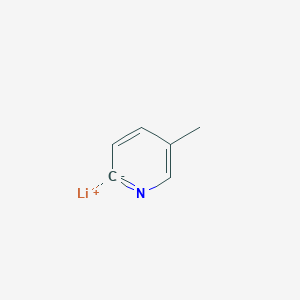
lithium;5-methyl-2H-pyridin-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;5-methyl-2H-pyridin-2-ide is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The structure of this compound consists of a lithium ion coordinated to a 5-methyl-2H-pyridin-2-ide anion, which is derived from pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-methyl-2H-pyridin-2-ide typically involves the reaction of 5-methyl-2H-pyridine with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen in the air. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which can stabilize the organolithium reagent through coordination with the lithium ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium;5-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic addition and substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen. Solvents such as THF, diethyl ether, and hexane are commonly used to stabilize the organolithium reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound typically yields an alcohol, while substitution reactions can yield a variety of substituted pyridine derivatives.
科学研究应用
Lithium;5-methyl-2H-pyridin-2-ide has a wide range of scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions
作用机制
The mechanism of action of lithium;5-methyl-2H-pyridin-2-ide involves the formation of a highly reactive organolithium species. This species can act as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The lithium ion plays a crucial role in stabilizing the reactive intermediate and facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
相似化合物的比较
Similar Compounds
Similar compounds to lithium;5-methyl-2H-pyridin-2-ide include other organolithium reagents, such as:
- n-Butyllithium
- Methyllithium
- Phenyllithium
Uniqueness
This compound is unique due to the presence of the 5-methyl-2H-pyridin-2-ide anion, which imparts specific reactivity and selectivity in chemical reactions. Compared to other organolithium reagents, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis .
属性
CAS 编号 |
63060-28-6 |
|---|---|
分子式 |
C6H6LiN |
分子量 |
99.1 g/mol |
IUPAC 名称 |
lithium;5-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-3-2-4-7-5-6;/h2-3,5H,1H3;/q-1;+1 |
InChI 键 |
HAEFJCJIQANIJO-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=CN=[C-]C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)

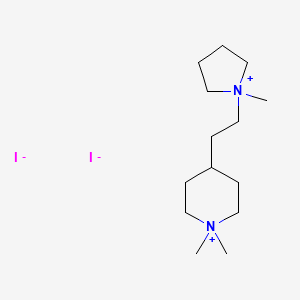

![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
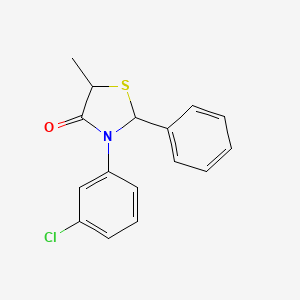
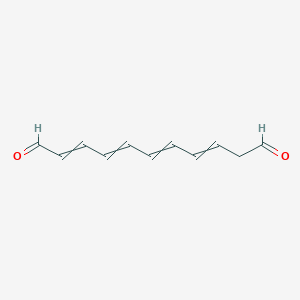
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
